1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Description
The compound 1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative featuring a 6-ethoxy-substituted benzothiazole moiety linked to a pyrrolidin-3-yl group substituted with a 4-fluorophenyl ring at the N1 position.
Properties
IUPAC Name |
1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c1-2-28-15-7-8-16-17(10-15)29-20(23-16)24-19(27)22-13-9-18(26)25(11-13)14-5-3-12(21)4-6-14/h3-8,10,13H,2,9,11H2,1H3,(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQSSRAVJXJWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare the target compound with analogs based on three key structural motifs: benzothiazole derivatives, 4-fluorophenyl-containing ureas, and pyrrolidinone derivatives.
Benzothiazole Derivatives
Benzothiazole-containing compounds are widely explored for their bioactivity. The 6-ethoxy substitution on the benzothiazole ring enhances solubility and modulates electronic effects. Key analogs include:
Key Observations :
- The ethoxy group in the target compound and BB47935 improves pharmacokinetic properties compared to unsubstituted benzothiazoles.
- Replacement of the pyrrolidinone ring with pyrimidine (Z14) or trifluoromethylphenyl (1206543-38-5) alters target specificity and metabolic stability .
4-Fluorophenyl-Containing Ureas
The 4-fluorophenyl group is a common pharmacophore in kinase inhibitors and antimicrobial agents. Notable analogs:
Key Observations :
- The 4-fluorophenyl group enhances binding to hydrophobic pockets in enzyme active sites.
- Compounds like Z15 and BP3125 demonstrate that replacing benzothiazole with oxadiazole or benzyl groups reduces planarity, affecting membrane permeability .
Pyrrolidinone Derivatives
The 5-oxopyrrolidin-3-yl group contributes to conformational flexibility and hydrogen-bond donor/acceptor capacity. Comparative examples:
Key Observations :
- Methoxy or fluorophenyl substituents on the pyrrolidinone ring influence electronic properties and metabolic stability.
- Compound 19 demonstrates that hydroxyethyl side chains improve aqueous solubility but may reduce blood-brain barrier penetration.
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